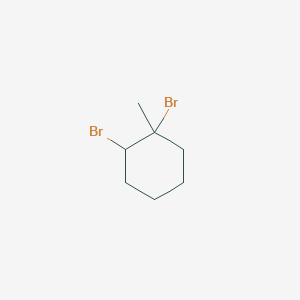

1,2-Dibromo-1-methyl-cyclohexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56860-91-4 |

|---|---|

Molecular Formula |

C7H12Br2 |

Molecular Weight |

255.98 g/mol |

IUPAC Name |

1,2-dibromo-1-methylcyclohexane |

InChI |

InChI=1S/C7H12Br2/c1-7(9)5-3-2-4-6(7)8/h6H,2-5H2,1H3 |

InChI Key |

GVTSLSZUECOTIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dibromo 1 Methyl Cyclohexane

Electrophilic Addition Strategies for Halogenation of Alkenes

The most direct and common method for preparing 1,2-dibromo-1-methyl-cyclohexane is the electrophilic addition of bromine (Br₂) across the double bond of a methylcyclohexene. chemguide.co.uklibretexts.orgwikipedia.org This reaction is a cornerstone of alkene chemistry, characterized by the breaking of the carbon-carbon pi bond and the formation of two new carbon-bromine sigma bonds. chemguide.co.ukchemguide.net

Bromination of Methylcyclohexenes: Regioselectivity and Stereoselectivity

The reaction of 1-methylcyclohexene with bromine is a well-studied example of electrophilic halogenation. pearson.com The addition of bromine to an unsymmetrical alkene like 1-methylcyclohexene raises questions of regioselectivity—which carbon atom receives which bromine atom—and stereoselectivity—the spatial arrangement of the newly added bromine atoms.

In the case of 1-methylcyclohexene, the electrophilic attack of bromine leads to the formation of a cyclic bromonium ion intermediate. wikipedia.orgaskfilo.com This three-membered ring, where the bromine atom is bonded to both carbons of the original double bond, is then opened by the nucleophilic attack of a bromide ion. chemguide.co.ukchemguide.net The attack occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition of the two bromine atoms. wikipedia.orguobabylon.edu.iq This means the two bromine atoms will be on opposite faces of the cyclohexane (B81311) ring, leading to the formation of trans-1,2-dibromo-1-methylcyclohexane. youtube.com

When the reaction is carried out in an inert solvent like carbon tetrachloride or methylene (B1212753) chloride, the primary product is 1,2-dibromo-1-methylcyclohexane. chemguide.co.ukwikipedia.org The regioselectivity is dictated by the stability of the carbocation-like character that develops at the carbon atoms during the ring-opening of the bromonium ion. The more substituted carbon (C1, bearing the methyl group) can better stabilize a partial positive charge. However, in the case of bromination, the bromide ion attacks the less sterically hindered carbon, which is typically the secondary carbon (C2) in the case of 1-methylcyclohexene, although attack at the tertiary carbon (C1) can also occur. This can lead to a mixture of regioisomers, though the trans-1,2-dibromo isomer is generally favored.

The reaction of 1-methylcyclohexene with bromine in the presence of water or an alcohol introduces a competing nucleophile. pearson.comaskfilo.com For instance, with bromine water, a halohydrin is formed, where a bromine atom and a hydroxyl group add across the double bond. chegg.com The regioselectivity of this reaction follows Markovnikov's rule, where the hydroxyl group (from water) adds to the more substituted carbon, and the bromine atom adds to the less substituted carbon. doubtnut.com This leads to the formation of 2-bromo-1-methylcyclohexan-1-ol as the major product.

A summary of the expected products from the bromination of 1-methylcyclohexene under different conditions is presented below:

| Reactant | Reagents | Major Product(s) | Key Feature |

| 1-Methylcyclohexene | Br₂ in CCl₄ | trans-1,2-Dibromo-1-methylcyclohexane | Anti-addition |

| 1-Methylcyclohexene | Br₂ in H₂O | 2-Bromo-1-methylcyclohexan-1-ol | Markovnikov addition of OH |

Mechanistic Pathways in Bromine Addition to Unsaturated Cyclic Systems

The mechanism for the electrophilic addition of bromine to an alkene like 1-methylcyclohexene proceeds through a well-established pathway. libretexts.orgwikipedia.org

Polarization of Bromine: As the bromine molecule approaches the electron-rich pi bond of the alkene, the pi electrons repel the electrons in the Br-Br bond, inducing a dipole in the bromine molecule. chemguide.co.ukchemguide.net The proximal bromine atom becomes electrophilic (δ+) and the distal one becomes nucleophilic (δ-).

Formation of a Bromonium Ion: The alkene's pi electrons attack the electrophilic bromine atom, displacing the bromide ion. libretexts.orgwikipedia.org Simultaneously, a lone pair of electrons from the attacking bromine atom forms a bond with the other carbon of the former double bond, resulting in a cyclic bromonium ion intermediate. wikipedia.orgchemguide.net This intermediate is a three-membered ring containing a positively charged bromine atom.

Nucleophilic Attack: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. chemguide.net It attacks one of the two carbon atoms of the bromonium ion from the side opposite to the bromine bridge (backside attack). chemguide.co.ukchemguide.net This S_N2-like ring-opening leads to the formation of the vicinal dibromide with an anti-stereochemical arrangement of the two bromine atoms. wikipedia.org

Alternative Synthetic Routes to Vicinal Dibromides

While electrophilic addition is the most direct route, other strategies can be employed to synthesize vicinal dibromides like this compound.

Radical Bromination Approaches

Free-radical bromination of an alkane like methylcyclohexane (B89554) can also lead to brominated products. brainly.com This reaction is initiated by light or heat and proceeds via a radical chain mechanism. However, this method is generally less selective than electrophilic addition for producing a specific vicinal dibromide.

The selectivity of radical halogenation is governed by the stability of the radical intermediate formed (tertiary > secondary > primary). brainly.com In the case of methylcyclohexane, abstraction of a hydrogen atom can occur at various positions. Bromination is known to be more selective than chlorination, favoring the formation of the most stable radical. quora.com Therefore, the tertiary hydrogen at C1 is preferentially abstracted, leading to a tertiary radical. Subsequent reaction with Br₂ would yield 1-bromo-1-methylcyclohexane (B3058953) as the major product. chegg.com Further radical bromination could potentially lead to the formation of this compound, but controlling the reaction to selectively produce this vicinal dibromide is challenging and often results in a mixture of products. brainly.com

Indirect Synthetic Pathways involving Elimination-Addition Sequences

An indirect route to this compound can be achieved through an elimination-addition sequence starting from a suitable precursor. chegg.com For instance, starting with a substituted cyclohexane, one could perform an elimination reaction to generate 1-methylcyclohexene, which is then subjected to bromination as described in section 2.1.

A plausible synthetic sequence could be:

Elimination: Starting with a compound like (1R, 2S)-1-chloro-2-methylcyclohexane, treatment with a strong base like potassium hydroxide (B78521) in water can induce an E2 elimination, following Zaitsev's rule to form the more substituted alkene, 1-methylcyclohexene. chegg.com

Addition: The resulting 1-methylcyclohexene can then be treated with Br₂ to yield a racemic mixture of (1R, 2R)-1,2-dibromo-1-methylcyclohexane and (1S, 2S)-1,2-dibromo-1-methylcyclohexane via anti-addition. chegg.com

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors to consider include the choice of solvent, temperature, and the specific brominating agent.

For the electrophilic addition of bromine, aprotic solvents like carbon tetrachloride, methylene chloride, or chloroform (B151607) are commonly used to prevent the participation of the solvent as a nucleophile. wikipedia.orgorgsyn.org The reaction is typically carried out at low temperatures, often around 0°C or even lower, to minimize side reactions such as substitution. orgsyn.org

While liquid bromine is a common reagent, it can be hazardous to handle. Safer alternatives include N-bromosuccinimide (NBS) in the presence of an acid catalyst or a source of bromide ions. uobabylon.edu.iq Another alternative is the use of dioxane dibromide, which has been shown to be an effective reagent for the stereoselective anti-addition of bromine to alkenes under solvent-free conditions, leading to high yields and purity of vicinal dibromides. researchgate.net

The purification of the final product often involves distillation under reduced pressure to remove any unreacted starting materials or byproducts. orgsyn.org Washing the crude product with a dilute solution of sodium bisulfite can remove any excess bromine, and a subsequent wash with a weak base can neutralize any acidic byproducts. orgsyn.org

Here is a table summarizing key optimization parameters:

| Parameter | Recommended Condition | Rationale |

| Solvent | Aprotic (e.g., CCl₄, CH₂Cl₂) | Prevents solvent nucleophilic attack |

| Temperature | Low (e.g., 0°C) | Minimizes side reactions (e.g., substitution) |

| Brominating Agent | Br₂, NBS, Dioxane Dibromide | Choice depends on safety and reaction conditions |

| Purification | Distillation under reduced pressure | Separates product from non-volatile impurities |

| Work-up | Wash with NaHSO₃, then weak base | Removes excess bromine and acidic byproducts |

Influence of Solvent Systems on Reaction Outcome

The solvent in which the bromination of 1-methylcyclohexene is conducted has a profound impact on the reaction's outcome. The polarity and nucleophilicity of the solvent can dictate whether the primary product is the desired this compound or if competing side-products are formed.

In non-polar, non-nucleophilic solvents such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), the primary reaction pathway is the straightforward addition of both bromine atoms across the double bond. quora.comyoutube.com In this scenario, the bromine molecule acts as the electrophile, forming the bromonium ion intermediate. The counter-ion is a bromide ion (Br⁻), which is the most abundant nucleophile available to attack the intermediate, leading to the formation of the vicinal dibromide. youtube.comchemguide.co.uk The mechanism ensures an anti-addition of the two bromine atoms, resulting in a racemic mixture of the trans-enantiomers. quora.comyoutube.com

Conversely, when the reaction is carried out in polar, nucleophilic solvents like water (H₂O) or alcohols (e.g., methanol (B129727), CH₃OH), the solvent molecules can compete with the bromide ion as nucleophiles. quora.compearson.com Due to their high concentration, solvent molecules can attack the bromonium ion intermediate. For instance, using bromine water will lead to the formation of a bromohydrin (a compound containing both a bromine and a hydroxyl group) alongside the dibromide. quora.comchegg.com Similarly, conducting the reaction in methanol results in the formation of a bromo-methoxy derivative. pearson.com The attack of the nucleophile (water or alcohol) typically occurs at the more substituted carbon of the bromonium ion, following Markovnikov's rule. quora.com

The stereochemical course of the addition can also be influenced by the solvent. Research on substituted cyclohexenes has shown that the ratio of syn to anti electrophilic attack of bromine can vary significantly with the solvent. For example, in the bromination of 3-bromocyclohexene, the ratio of syn to anti attack was found to be 14:86 in dichloromethane, but shifted to 65:35 in ethyl ether, indicating a dramatic solvent-dependent change in the stereoselectivity of the initial electrophilic attack. sci-hub.se

| Solvent System | Solvent Type | Major Product(s) | Reaction Pathway |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Non-polar, Aprotic | trans-1,2-Dibromo-1-methyl-cyclohexane | Electrophilic Addition |

| Carbon Tetrachloride (CCl₄) | Non-polar, Aprotic | trans-1,2-Dibromo-1-methyl-cyclohexane | Electrophilic Addition |

| Water (H₂O) | Polar, Protic, Nucleophilic | 2-Bromo-1-methyl-cyclohexan-1-ol (Bromohydrin) | Competing Nucleophilic Attack |

| Methanol (CH₃OH) | Polar, Protic, Nucleophilic | 2-Bromo-1-methoxy-1-methyl-cyclohexane | Competing Nucleophilic Attack |

| Ethyl Ether (Et₂O) | Polar, Aprotic | Increased proportion of syn-addition product | Modified Stereoselectivity |

Role of Stoichiometry and Temperature on Product Distribution

The stoichiometry of the reactants and the reaction temperature are critical parameters that must be controlled to maximize the yield of this compound and minimize the formation of unwanted byproducts.

Temperature is a key factor in preventing side reactions. While the electrophilic addition of bromine to an alkene is typically a fast reaction that can occur at low temperatures, higher temperatures can promote alternative reaction pathways. Specifically, elevated temperatures, often in combination with UV light or radical initiators, favor free-radical substitution reactions. pearson.com In the case of 1-methylcyclohexene, this would lead to allylic bromination, where a bromine atom substitutes a hydrogen atom on a carbon adjacent to the double bond, rather than adding across it. pearson.com This would result in products like 3-bromo-1-methyl-cyclohexene or 1-(bromomethyl)-cyclohexene. Therefore, to ensure the desired dibromination, the reaction is typically carried out at low temperatures, often at or below room temperature, and in the absence of light to suppress radical pathways.

Stoichiometry also plays a crucial role. Using a precise 1:1 molar ratio of 1-methylcyclohexene to bromine is theoretically required for complete conversion to the dibromide. However, in practice, slight adjustments may be necessary. For the related synthesis of 1,2-dibromocyclohexane (B1204518) from cyclohexene, a slight excess of the alkene is sometimes used to ensure that all of the bromine reacts, which can also help to minimize substitution side reactions. If bromine is present in excess, or if reaction conditions are not carefully controlled, there is a higher chance of forming poly-brominated or other side products. The use of N-bromosuccinimide (NBS) as a bromine source, often used for allylic bromination, highlights the importance of choosing the correct brominating agent and stoichiometry for the desired outcome. pearson.com To achieve electrophilic addition, molecular bromine (Br₂) is the standard reagent.

| Parameter | Condition | Favored Product | Rationale |

|---|---|---|---|

| Temperature | Low (e.g., 0-25°C), Dark | This compound | Favors electrophilic addition mechanism. |

| High, with UV light | Allylic bromination products | Promotes free-radical substitution. | |

| Stoichiometry (Br₂:Alkene) | ~1:1 | This compound | Correct ratio for electrophilic addition. |

| NBS instead of Br₂ | Allylic bromination products | NBS is a specific reagent for radical allylic bromination. |

Stereochemical and Conformational Investigations of 1,2 Dibromo 1 Methyl Cyclohexane

Principles of Cyclohexane (B81311) Conformational Analysis Applied to Substituted Systems

To minimize torsional and angle strain, cyclohexane adopts a puckered, three-dimensional chair conformation rather than a planar hexagon. wikipedia.orgmsu.edu This chair structure exists in a dynamic equilibrium, rapidly interconverting between two forms in a process known as a chair flip. masterorganicchemistry.comyoutube.com In an unsubstituted cyclohexane ring, these two chair conformations are identical in energy. libretexts.org However, when substituents are introduced, the energy levels of the two conformers are often no longer equal. libretexts.org

Substituents on a cyclohexane ring can occupy two distinct types of positions: axial and equatorial. fiveable.me Axial bonds are perpendicular to the general plane of the ring, alternating up and down, while equatorial bonds point outwards from the perimeter of the ring. fiveable.melibretexts.org The chair flip causes all axial groups to become equatorial and all equatorial groups to become axial. masterorganicchemistry.com

At room temperature, the two chair conformations of a substituted cyclohexane are in rapid equilibrium. masterorganicchemistry.com This interconversion, or "ring-flipping," proceeds through higher-energy intermediate conformations such as the half-chair and the twist-boat. wikipedia.org The activation barrier for this process in methylcyclohexane (B89554) is approximately 10 kcal/mol. masterorganicchemistry.com

For a monosubstituted cyclohexane like methylcyclohexane, the two chair conformers are not energetically equivalent. pressbooks.pub One conformer has the methyl group in an axial position, while the other has it in an equatorial position. pressbooks.pub The equilibrium will favor the more stable conformation, which is typically the one that minimizes steric strain. For methylcyclohexane, experiments show that the conformer with the equatorial methyl group is more stable and constitutes about 95% of the equilibrium mixture at room temperature. masterorganicchemistry.comlibretexts.org This preference is due to the avoidance of destabilizing steric interactions.

The preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk. wikipedia.org

When comparing the bromo and methyl substituents, the methyl group is considered sterically larger. reddit.com This is reflected in their respective A-values. The A-value for a methyl group is approximately 1.70-1.74 kcal/mol. wikipedia.orgmasterorganicchemistry.com In contrast, the A-value for a bromine atom is significantly lower, around 0.38-0.48 kcal/mol. masterorganicchemistry.com The lower A-value for bromine, despite its larger atomic weight compared to carbon, is attributed to the longer carbon-bromine bond length (approx. 1.93 Å) compared to a carbon-carbon bond (approx. 1.50 Å). masterorganicchemistry.com This increased bond length places the bromine atom further from the other axial hydrogens, reducing the steric interactions. masterorganicchemistry.comreddit.com

In a disubstituted cyclohexane, the conformation that places the substituent with the larger A-value in the equatorial position is generally favored. wikipedia.org Therefore, in 1,2-Dibromo-1-methyl-cyclohexane, the methyl group has a stronger preference for the equatorial position than the bromine atoms.

Table 1: A-Values for Methyl and Bromo Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.70 |

| -Br (Bromo) | 0.43 |

This table presents the approximate energy difference between the axial and equatorial conformations for each substituent. masterorganicchemistry.com

The primary reason for the higher energy of axial substituents is the presence of 1,3-diaxial interactions. pressbooks.publumenlearning.com These are steric repulsions between an axial substituent and the two axial hydrogens (or other substituents) located on the same face of the ring, three carbons away. pressbooks.publibretexts.org These interactions are essentially a form of gauche steric strain, similar to that observed in the gauche conformation of butane. pressbooks.publibretexts.org An equatorial substituent, pointing away from the ring, does not experience these significant 1,3-diaxial interactions. pressbooks.pub

In the case of 1,2-disubstituted cyclohexanes, another type of steric strain, the gauche interaction between the two adjacent substituents, must also be considered. pressbooks.publibretexts.org This interaction occurs when the two substituents are on adjacent carbons and have a dihedral angle of approximately 60°, as is the case in both the diequatorial and the axial-equatorial arrangements of a 1,2-disubstituted cyclohexane. libretexts.orglibretexts.org

For trans-1,2-disubstituted cyclohexanes, one chair conformer has both substituents in equatorial positions (diequatorial), while the ring-flipped conformer has both in axial positions (diaxial). libretexts.org The diequatorial conformer experiences a gauche interaction between the two substituents. libretexts.org The diaxial conformer, however, suffers from more significant 1,3-diaxial interactions for each substituent, in addition to the gauche interaction between them, making it considerably less stable. libretexts.orglibretexts.org

For cis-1,2-disubstituted cyclohexanes, both chair conformations have one substituent in an axial position and the other in an equatorial position. pressbooks.pub Both conformers experience 1,3-diaxial interactions involving the axial group and a gauche interaction between the two substituents. pressbooks.publibretexts.org If the substituents are different, as in this compound, the two chair conformers are not equal in energy. The conformer where the bulkier group (methyl) is equatorial and the smaller group (bromo) is axial will be more stable. spcmc.ac.in

Stereoisomerism and Chiral Properties of this compound

The presence of multiple substituents and chiral centers in this compound gives rise to several stereoisomers. spcmc.ac.inlibretexts.org Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. mvpsvktcollege.ac.in

This compound has two chiral centers at carbons C1 and C2. spcmc.ac.in Since the substituents on these two chiral centers are different (a methyl and a bromo group on C1; a bromo group and a hydrogen on C2), the molecule is an AB-system where all four possible stereoisomers are unique and chiral. spcmc.ac.in This leads to the existence of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. mvpsvktcollege.ac.in

The stereoisomers can be classified as cis or trans based on the relative orientation of the two bromine atoms.

Cis Isomer : The two bromine atoms are on the same side of the cyclohexane ring. The cis isomer exists as a pair of enantiomers: (1R, 2S)-1,2-dibromo-1-methylcyclohexane and (1S, 2R)-1,2-dibromo-1-methylcyclohexane. In the chair conformation, one substituent will be axial and the other equatorial. spcmc.ac.in The ring flip interconverts these positions, leading to a diastereomeric conformer if the substituents at C1 and C2 are different. spcmc.ac.in The equilibrium will favor the conformation with the bulkier methyl group in the equatorial position. spcmc.ac.in

Trans Isomer : The two bromine atoms are on opposite sides of the ring. The trans isomer also exists as a pair of enantiomers: (1R, 2R)-1,2-dibromo-1-methylcyclohexane and (1S, 2S)-1,2-dibromo-1-methylcyclohexane. The chair conformations for the trans isomer will be either diequatorial or diaxial. spcmc.ac.in The diequatorial conformation is significantly more stable due to the avoidance of severe 1,3-diaxial interactions. quora.com

Each enantiomer of the cis isomer is a diastereomer of each enantiomer of the trans isomer. libretexts.orgidc-online.com

The separation of a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers is a process called resolution. msu.edu Since enantiomers have identical physical properties (e.g., boiling point, solubility) in an achiral environment, they cannot be separated by standard techniques like distillation or crystallization. youtube.com

Resolution requires introducing another chiral substance, known as a resolving agent, to create a pair of diastereomers. youtube.com Diastereomers have different physical properties and can be separated. The process typically involves:

Formation of Diastereomers : The racemic mixture is reacted with a single, pure enantiomer of a chiral resolving agent. This reaction forms a mixture of diastereomeric products, often salts, which have different solubilities or chromatographic properties. youtube.com

Separation : The diastereomers are then separated based on their different physical properties, for example, by fractional crystallization or chromatography.

Regeneration of Enantiomers : The separated diastereomers are then chemically treated to remove the resolving agent, yielding the individual, pure enantiomers of the original mixture. youtube.com

Another powerful technique for separating both diastereomers and enantiomers is chiral chromatography . This method uses a chiral stationary phase (CSP) within a chromatography column. The enantiomers of the analyte interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. This technique can be applied to both analytical and preparative scales.

Diastereomers of this compound (i.e., separating the cis pair from the trans pair) can be separated using standard laboratory techniques like gas chromatography or column chromatography because they have distinct physical properties.

Solvent Effects on Conformational Equilibria

The conformational equilibrium of substituted cyclohexanes, including this compound, can be significantly influenced by the surrounding solvent environment. The polarity of the solvent plays a crucial role in stabilizing or destabilizing different conformers, thereby shifting the equilibrium between them. This phenomenon is primarily attributed to the interaction between the dipole moment of the conformer and the dielectric constant of the solvent.

For dihalogenated cyclohexanes, the two primary chair conformations are the diequatorial (ee) and the diaxial (aa) forms. In the case of the closely related trans-1,2-dibromocyclohexane (B146542), there is a delicate balance between the stability of these two conformers. While steric hindrance between the two bromine atoms in the diequatorial position would typically destabilize this conformer, electronic effects such as hyperconjugation can stabilize the diaxial form.

Detailed research on trans-1,2-dihalocyclohexanes has provided quantitative insights into these solvent effects. A study combining NMR spectroscopy, theoretical calculations, and solvation theory determined the energy difference between the diequatorial and diaxial conformers of trans-1,2-dibromocyclohexane in various environments. nih.gov The findings from this study are summarized in the table below.

| Solvent/Phase | Dielectric Constant (ε) | Energy Difference (Eee - Eaa) (kcal/mol) | Favored Conformer |

| Vapour Phase | 1 | 1.40 | Diaxial |

| Carbon Tetrachloride (CCl₄) | 2.2 | 0.93 | Diaxial |

| Dimethyl Sulfoxide (DMSO) | 47 | -0.05 | Diequatorial |

Data sourced from a study on trans-1,2-dihalocyclohexanes. nih.gov

As the data indicates, in the non-polar environment of the vapor phase and the low-polarity solvent carbon tetrachloride, the diaxial conformer of trans-1,2-dibromocyclohexane is more stable. nih.gov However, in the highly polar solvent dimethyl sulfoxide, the diequatorial conformer becomes slightly more stable. nih.gov This shift is attributed to the better solvation of the more polar diequatorial conformer by the polar solvent molecules. nih.gov

While specific experimental data for this compound is not as readily available in the literature, the principles derived from its non-methylated analog are directly applicable. The presence of the additional methyl group introduces further steric considerations. In the trans isomer of this compound, one conformer would have the methyl group equatorial, one bromine equatorial, and the other bromine axial. The other conformer would have the methyl group axial, one bromine axial, and the other bromine equatorial. The interplay of steric hindrance from the methyl group and the solvent's influence on the dibromo arrangement would determine the final conformational equilibrium. For the cis isomer, where one substituent is axial and the other is equatorial in both chair flips, the solvent effect on the bromine atom's position relative to the methyl group would still play a role in the subtle energy differences between the two conformers.

Reaction Mechanisms and Reactivity Profiles of 1,2 Dibromo 1 Methyl Cyclohexane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1,2-Dibromo-1-methyl-cyclohexane are influenced by the substrate's structure, the nature of the nucleophile, and the reaction conditions. The molecule possesses two potential reaction sites: the tertiary carbon (C-1) bearing the methyl group and the adjacent secondary carbon (C-2).

Investigation of SN1 and SN2 Pathways

The competition between unimolecular (SN1) and bimolecular (SN2) substitution pathways is a central theme in the reactivity of this compound.

SN1 Reactions: The tertiary bromide at the C-1 position is prone to leaving, as it can form a relatively stable tertiary carbocation. ncert.nic.inbyjus.com Consequently, under conditions that favor SN1 reactions, such as the use of polar protic solvents (e.g., ethanol (B145695), water) and weak nucleophiles, substitution is expected to occur primarily at this position. ncert.nic.indoubtnut.com The reaction proceeds in a stepwise manner: the C-Br bond cleaves to form a carbocation intermediate, which is then attacked by the nucleophile. ncert.nic.inyoutube.com Heating the substrate in a protic solvent like ethanol would likely lead to a mixture of SN1 and E1 products. doubtnut.comyoutube.com

SN2 Reactions: The secondary bromide at the C-2 position is a potential site for SN2 reactions. This pathway involves a single, concerted step where a strong nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. youtube.commasterorganicchemistry.com SN2 reactions are favored by strong, typically anionic, nucleophiles and polar aprotic solvents. youtube.com However, the bulky bromine atom on the adjacent tertiary carbon can sterically hinder the backside attack required for the SN2 mechanism, potentially slowing the reaction at the secondary position. ncert.nic.in Tertiary halides, like the one at C-1, are generally unreactive towards the SN2 mechanism due to severe steric hindrance. ncert.nic.inyoutube.com

| Reaction Pathway | Favored Substrate Site | Favored Conditions | Key Intermediate |

| SN1 | Tertiary (C-1) | Polar protic solvent, weak nucleophile | Carbocation |

| SN2 | Secondary (C-2) | Polar aprotic solvent, strong nucleophile | Transition State |

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of the starting material is crucial in determining the stereochemical outcome of substitution reactions.

SN1 Stereochemistry: When an SN1 reaction occurs at the C-1 tertiary center, the resulting planar carbocation can be attacked by the nucleophile from either face. youtube.comnumberanalytics.com This typically leads to a mixture of stereoisomers, resulting in racemization if the carbon becomes a new stereocenter.

SN2 Stereochemistry: An SN2 reaction at the C-2 secondary center proceeds with an inversion of configuration. numberanalytics.com The nucleophile attacks from the side opposite to the leaving group, leading to a predictable stereochemical outcome. masterorganicchemistry.com The stereospecificity of the SN2 reaction is a powerful tool in synthetic chemistry for controlling the three-dimensional arrangement of atoms. numberanalytics.com

Elimination Reactions

Elimination reactions are highly competitive with substitution, particularly when using strong bases or at elevated temperatures. For this compound, these reactions lead to the formation of alkenes.

E1 and E2 Mechanistic Studies

Both unimolecular (E1) and bimolecular (E2) elimination mechanisms are possible, with the outcome depending heavily on the reaction conditions and the substrate's conformation.

E1 Mechanism: Similar to the SN1 pathway, the E1 reaction proceeds through a carbocation intermediate, typically at the tertiary C-1 position. libretexts.orgacs.org After the bromide leaves, a weak base (such as the solvent) removes a proton from an adjacent carbon to form a double bond. doubtnut.com This pathway competes with the SN1 reaction and is favored by polar protic solvents and the absence of a strong base. youtube.com

E2 Mechanism: The E2 mechanism is a concerted process that requires a specific geometric arrangement known as an anti-periplanar (or anti-diaxial) conformation in cyclohexane (B81311) systems. libretexts.orgchemistrysteps.comlibretexts.org In this arrangement, the two leaving groups (in a dehalogenation) or a hydrogen and a leaving group must be in the same plane and on opposite sides of the C-C bond, which translates to a 180° dihedral angle. chemistrysteps.comlibretexts.org This stereochemical requirement is critical for the reaction to occur. libretexts.org Strong bases favor the E2 pathway. libretexts.orggatech.edu For vicinal dibromides like this compound, treatment with reagents like iodide ion (I⁻) can induce a reductive E2 elimination to form an alkene. stackexchange.comreddit.com The iodide ion acts as a nucleophile towards one bromine atom, facilitating the concerted elimination of the second bromine atom when they are in an anti-diaxial arrangement. stackexchange.com

Regioselectivity in Alkene Formation

When multiple β-hydrogens are available for removal in an elimination reaction, the regioselectivity—the formation of one constitutional isomer over another—becomes important.

Zaitsev's Rule: In many E1 and E2 reactions, the major product is the more substituted (and therefore more stable) alkene, a principle known as Zaitsev's rule. libretexts.org For the elimination of HBr from this compound (assuming one bromine remains), this would favor the formation of 1-bromo-2-methylcyclohexene or 1-bromo-6-methylcyclohexene. The elimination of HBr from the related 1-bromo-1-methylcyclohexane (B3058953) yields 1-methylcyclohexene as the major product according to this rule. doubtnut.com

Hofmann and Anti-Zaitsev Products: The use of a sterically hindered (bulky) base can lead to the preferential removal of a less sterically hindered proton, resulting in the Hofmann (less substituted) alkene. acs.org More importantly for cyclohexane systems, the anti-periplanar requirement of the E2 reaction can override Zaitsev's rule. libretexts.orglibretexts.org If the only available anti-periplanar β-hydrogen leads to the less substituted alkene, then that will be the major product. For example, in the E2 elimination of trans-1-bromo-2-methylcyclohexane, the anti-Zaitsev product (3-methylcyclohexene) is formed because the required anti-diaxial conformation only allows for the removal of a specific proton. gatech.edu A similar constraint-based regioselectivity would be expected for this compound depending on the stereoisomer used.

| Elimination Product | Governing Principle | Conditions |

| More Substituted Alkene | Zaitsev's Rule | E1 pathway; E2 with non-bulky base (if stereochemistry allows) |

| Less Substituted Alkene | Hofmann Rule / Stereoelectronic Control | E2 with bulky base; E2 where only anti-periplanar H leads to this product |

Rearrangement Reactions and Fragmentations

Under certain conditions, this compound can undergo reactions that involve skeletal changes or fragmentation.

Carbocation Rearrangements: The tertiary carbocation formed during SN1 or E1 reactions is generally stable. However, in other, more complex substrates, carbocation intermediates can undergo hydride or alkyl shifts to form a more stable carbocation before the final product is formed. youtube.com For this compound, rearrangement of the initial tertiary carbocation is unlikely as it is already a stable species.

Reductive Elimination (Fragmentation): A characteristic reaction of vicinal dibromides is their reductive elimination to form an alkene. This is a type of fragmentation reaction. Reagents such as sodium iodide in acetone (B3395972) or sodium borohydride (B1222165) can effect this transformation. stackexchange.comcdnsciencepub.com The reaction of trans-1,2-dibromocyclohexane (B146542) with sodium borohydride in diglyme (B29089) at 100°C yields cyclohexene. cdnsciencepub.com Similarly, iodide ion promotes the elimination of both bromine atoms from 1,2-dibromoalkanes to form an alkene. stackexchange.comreddit.com This reaction proceeds via a stereospecific anti-elimination mechanism, requiring the two bromine atoms to adopt an anti-diaxial conformation in the cyclohexane ring. stackexchange.com The product of this reaction on this compound would be 1-methylcyclohexene.

Reactivity as a Synthetic Intermediate

1,2-Dibromo-1-methylcyclohexane is a vicinal dihalide that serves as a precursor in the synthesis of various unsaturated cyclic compounds. Its reactivity is primarily characterized by elimination reactions, specifically dehydrobromination, where the removal of hydrogen bromide leads to the formation of carbon-carbon double bonds. The regioselectivity and stereoselectivity of these reactions are influenced by the reaction conditions, such as the base and solvent used, as well as the stereochemistry of the starting material.

The elimination reactions of 1,2-dibromo-1-methylcyclohexane can proceed through different mechanisms, most commonly the E2 (bimolecular elimination) mechanism. libretexts.org The E2 mechanism is a single-step process where a base abstracts a proton from a carbon adjacent to the leaving group (a bromide ion), and the leaving group departs simultaneously, resulting in the formation of a double bond. libretexts.org For the E2 reaction to occur efficiently in cyclohexane systems, the abstracted proton and the leaving group must be in an anti-periplanar (or anti-diaxial) conformation. stackexchange.com This stereochemical requirement plays a significant role in determining the products of the elimination reaction.

In the case of vicinal dihalides like 1,2-dibromo-1-methylcyclohexane, a double dehydrobromination can occur to yield a diene. doubtnut.com The initial dehydrobromination would form a bromo-methylcyclohexene intermediate, which can then undergo a second elimination to form a methylcyclohexadiene.

A notable study on the dehydrobromination of 1,2-dibromo-1-methylcyclohexane revealed an interesting product distribution. When treated with sodium methoxide (B1231860) in bis-(2-methoxyethyl) ether, the reaction yields a significant amount of the exocyclic isomer, 3-methylenecyclohexene. rsc.org This outcome is considered unusual because elimination reactions in substituted cyclohexanes often favor the formation of the more stable endocyclic double bond, as predicted by Zaitsev's rule. libretexts.orgvaia.com Zaitsev's rule states that in an elimination reaction, the more substituted (and thus more stable) alkene is the major product. libretexts.org The formation of the less stable exocyclic alkene suggests that kinetic factors or specific stereochemical constraints of the substrate and reaction conditions may override the thermodynamic preference for the Zaitsev product.

The table below summarizes the findings of the dehydrobromination of 1,2-dibromo-1-methylcyclohexane.

| Reactant | Reagents | Product(s) | Research Finding |

| 1,2-Dibromo-1-methylcyclohexane | Sodium methoxide in bis-(2-methoxyethyl) ether | 3-Methylenecyclohexene | The reaction produces an unusually high yield of the exocyclic isomer. rsc.org |

The reactivity of 1,2-dibromo-1-methylcyclohexane as a synthetic intermediate is thus a valuable tool for accessing specific alkene isomers that might be difficult to obtain through other synthetic routes. The interplay of steric and electronic effects, along with the specific reaction conditions, dictates the outcome of its elimination reactions, making it a subject of interest in the study of reaction mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,2-Dibromo-1-methyl-cyclohexane, offering detailed insights into its conformational dynamics and the connectivity of its atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the constitution and relative stereochemistry of this compound. In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their local electronic environment and dihedral angles with neighboring protons. For instance, the chair conformations of substituted cyclohexanes, such as methylcyclohexane (B89554), can be distinguished based on the axial or equatorial orientation of the substituents, which influences the chemical shifts of adjacent protons. youtube.comchemicalbook.com

Table 1: Representative NMR Data for Substituted Cyclohexanes

| Compound | Nucleus | Conformation | Chemical Shift (ppm) / Coupling Constant (Hz) | Reference |

|---|---|---|---|---|

| trans-1,2-dimethylcyclohexane | ¹³C | Diaxial vs. Diequatorial | -ΔG°aa→ee = 2.58 ± 0.05 kcal mol⁻¹ | researchgate.net |

| Methylcyclohexane | ¹H | Axial vs. Equatorial | Varies based on orientation | youtube.comchemicalbook.com |

Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of conformational exchange processes, such as the ring inversion of the cyclohexane (B81311) chair conformation. copernicus.org At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at lower temperatures, the rate of exchange slows down, allowing for the observation of distinct signals for each conformer.

The study of molecules like 1,4-dibromo-1,4-dicyanocyclohexane using variable-temperature NMR demonstrates how the interconversion between conformers can be monitored. researchgate.net The broadening and coalescence of NMR signals as the temperature changes provide quantitative information about the energy barriers of the conformational exchange. copernicus.orgresearchgate.net This approach allows for the determination of thermodynamic parameters such as the enthalpy of activation for the ring flip. researchgate.net While a specific DNMR study on this compound was not found, the principles derived from studies on similar systems are directly relevant to understanding its conformational dynamics. copernicus.orgresearchgate.net

Infrared (IR) Spectroscopy for Vibrational and Conformational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and conformation. For substituted cyclohexanes, specific vibrational bands, particularly in the C-Br stretching region, can be used to distinguish between different conformers. The position and intensity of these bands are sensitive to whether the bromine atoms are in axial or equatorial positions. nist.gov

Conformational analysis of compounds like 2-methoxycyclohexanone (B1203222) using IR spectroscopy in different solvents has shown that the equilibrium between conformers can be influenced by the polarity of the medium. nih.gov This is due to the different dipole moments of the various conformers. nih.gov A similar approach could be applied to this compound to understand how intermolecular interactions affect its conformational preferences in solution.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. taylorfrancis.com This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of the molecular conformation in the crystal lattice. taylorfrancis.comlibretexts.org

For example, X-ray diffraction studies on crystalline solids reveal the arrangement of atoms and can distinguish between different isomers and conformers. researchgate.net While a specific crystal structure for this compound is not available in the search results, the methodology is well-established. taylorfrancis.comlibretexts.org X-ray diffraction analysis of related cyclohexane derivatives has provided crucial insights into their solid-state conformations. icm.edu.pl

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron spectroscopy (PES) is a technique used to study the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. While specific PES data for this compound is not available in the provided search results, this method could, in principle, provide information about the energies of the molecular orbitals, including those involving the bromine lone pairs and the C-Br bonds.

Extended X-ray Absorption Fine Structure (EXAFS) for Solution Conformation Analysis

Extended X-ray Absorption Fine Structure (EXAFS) is a technique that can provide information about the local atomic environment around a specific element in a non-crystalline sample. It is particularly useful for determining the conformation of molecules in solution. By analyzing the fine structure in the X-ray absorption spectrum of the bromine atoms, it would be possible to obtain information about the Br-C bond distances and the relative positions of other nearby atoms. This would provide valuable data on the solution-phase conformation of this compound, complementing the solid-state information from X-ray diffraction and the dynamic information from NMR. However, no specific EXAFS studies on this compound were identified in the search results.

Theoretical and Computational Chemistry Studies on 1,2 Dibromo 1 Methyl Cyclohexane

Quantum Chemical Methods for Geometry Optimization and Energy Calculations

Quantum chemical methods are fundamental to determining the stable conformations and relative energies of 1,2-Dibromo-1-methyl-cyclohexane. The presence of a methyl group and two bromine atoms on the cyclohexane (B81311) ring leads to several possible stereoisomers and conformers, each with a unique energy. The primary challenge lies in accurately modeling the balance between steric repulsion and other non-covalent interactions that dictate conformational preferences. ua.es

Density Functional Theory (DFT) has become a predominant method in quantum chemistry for studying systems up to several hundred atoms due to its balance of computational cost and accuracy. researchgate.net For substituted cyclohexanes, DFT is widely used to investigate the axial-equatorial equilibrium. ua.es

In the case of this compound, DFT calculations, often using functionals like B3LYP, are employed to optimize the geometries of various chair and twist-boat conformations. whiterose.ac.ukbeilstein-journals.org These calculations help determine the relative stabilities of conformers, such as those with bromine and methyl groups in axial or equatorial positions. For instance, studies on related dihalocyclohexanes show that DFT can reproduce the preference for the diaxial form in some cases, though the energy difference between diaxial and diequatorial conformers can be small. researchgate.net The choice of basis set, such as 6-31G* or larger sets like 6-311+G(2df,p), is crucial for obtaining reliable results that align with experimental data where available. researchgate.net The delicate interplay of steric hindrance and London dispersion forces is a key factor that DFT methods, especially those with dispersion corrections, aim to capture accurately. ua.es

A systematic study on mono-substituted cyclohexanes using a large set of DFT functionals highlighted the difficulty in modeling these equilibria, indicating that the performance of functionals can vary significantly. ua.es This underscores the importance of benchmarking DFT methods against high-level calculations or experimental data when studying complex systems like this compound.

While DFT is widely used, ab initio methods provide a systematically improvable hierarchy for electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) offer higher levels of theory for more accurate energy calculations, albeit at a greater computational expense. ua.esresearchgate.net

For substituted cyclohexanes, high-level ab initio calculations serve as benchmarks for calibrating more cost-effective DFT methods. ua.es Studies on similar molecules, such as trans-1,4-dibromo-1,4-dicyanocyclohexane, have shown that MP2 and QCISD calculations, when corrected for zero-point energy and entropy, can accurately predict experimental conformational compositions. researchgate.net These methods are particularly important for resolving small energy differences between conformers, a common feature in substituted cyclohexanes. ua.esresearchgate.net While detailed MP2 or QCISD studies specifically on this compound are not widely published, the principles from related systems demonstrate their utility in providing reference data for conformational energies. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. youtube.comyoutube.com By integrating Newton's equations of motion, MD simulations can model the conformational dynamics of this compound, such as the process of ring inversion between different chair conformations. youtube.comcapes.gov.br

The simulation begins with an initial set of coordinates for the molecule and assigns initial velocities, often from a Maxwell-Boltzmann distribution corresponding to a desired temperature. youtube.com A force field, which is a set of parameters and potential energy functions, is used to calculate the forces acting on each atom. youtube.com The simulation then proceeds in small time steps (typically on the femtosecond scale), updating atomic positions and velocities to generate a trajectory that describes the molecule's motion over time. youtube.comyoutube.com

For a molecule like this compound, MD simulations can reveal the pathways and transition states involved in conformational changes. capes.gov.br Analysis of the simulation trajectory can provide information on the relative populations of different conformers and the rates of interconversion between them. youtube.com Studies on the pyrolysis of methylcyclohexane (B89554) have utilized reactive molecular dynamics to understand decomposition pathways, demonstrating the capability of MD to model complex chemical processes at an atomic level. capes.gov.br While specific MD studies focusing solely on the conformational dynamics of this compound are not prevalent, the methodology is well-suited for such investigations. nih.gov

Natural Bond Orbital (NBO) Analysis and Hyperconjugation Studies

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function from a quantum calculation into a more intuitive Lewis structure picture of localized bonds and lone pairs. uni-muenchen.dewisc.edu This analysis provides insights into the electronic structure, including hybridization and charge distribution. youtube.comnih.gov

A key application of NBO analysis is the study of hyperconjugation, which involves stabilizing interactions between a filled (donor) orbital and an empty (acceptor) anti-bonding orbital. wisc.eduyoutube.com In this compound, NBO analysis can quantify these donor-acceptor interactions. For example, it can analyze the interaction between a C-C or C-H sigma (σ) bond and an adjacent C-Br anti-bonding (σ*) orbital. The strength of these interactions is evaluated using second-order perturbation theory, which provides an estimate of the stabilization energy. wisc.edu

This analysis can help explain the conformational preferences of the molecule. For instance, an anti-periplanar arrangement of a donor and acceptor orbital often leads to a strong stabilizing hyperconjugative interaction, which can influence the equilibrium geometry. wisc.edu NBO analysis provides detailed information on atomic charges, the composition of bonding orbitals in terms of atomic hybrids, and the occupancy of both Lewis-type (bonding or lone pair) and non-Lewis-type (anti-bonding) orbitals. uni-muenchen.deyoutube.com This allows for a deep understanding of the electronic factors governing the molecule's structure and stability.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure assignment. For this compound, methods like DFT can be used to calculate parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The prediction of NMR chemical shifts and coupling constants involves calculating the magnetic shielding tensors around the nuclei in the presence of an external magnetic field. These calculated shielding constants are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. This requires computing the second derivatives of the energy with respect to the atomic coordinates.

Comparing these predicted spectra with experimental ones is a crucial step. A good agreement between the calculated and observed spectra provides confidence in the determined molecular structure and conformation. Discrepancies, on the other hand, can prompt a re-evaluation of the computational method or the experimental data. For complex molecules with multiple conformers, it is often necessary to calculate the spectrum for each stable conformer and then compute a Boltzmann-averaged spectrum to compare with the experimental results obtained at a specific temperature.

Solvation Models in Computational Studies of Reactive Intermediates

Chemical reactions are most often carried out in solution, where the solvent can have a profound impact on the stability of reactants, products, and reactive intermediates. youtube.com Computational solvation models are essential for accurately describing these effects in studies of reactive intermediates derived from this compound.

There are two main types of solvation models: explicit and implicit. Explicit models treat individual solvent molecules quantum mechanically or with a molecular mechanics force field. This approach can capture specific solute-solvent interactions like hydrogen bonding but is computationally very demanding.

Implicit or continuum models, such as the Polarizable Continuum Model (PCM) or the COSMO (Conductor-like Screening Model), are more common. whiterose.ac.uk These models represent the solvent as a continuous dielectric medium that surrounds the solute, which is placed within a cavity. The solute polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute's charge distribution, leading to a stabilization effect. youtube.com

For reactions involving this compound, such as dehydrobromination or substitution reactions, charged or highly polar intermediates and transition states are often formed. The stability of these species is highly dependent on the solvent. youtube.com Using a solvation model allows for the calculation of reaction energy profiles in solution, providing more realistic predictions of reaction barriers and thermodynamics compared to gas-phase calculations alone. youtube.com

Applications in Advanced Organic Synthesis and Methodology Development

1,2-Dibromo-1-methyl-cyclohexane as a Versatile Building Block in Organic Synthesis

As a functionalized cycloalkane, this compound is a versatile starting material for a range of chemical transformations. The presence of two leaving groups (the bromine atoms) allows for sequential or simultaneous reactions, primarily elimination and substitution, to introduce new functional groups and structural motifs.

Elimination reactions, typically promoted by a base, can proceed via an E2 mechanism to yield various unsaturated products. The regiochemical outcome is dependent on the reaction conditions, particularly the choice of base. The use of a sterically hindered base would favor the formation of the Hofmann product, while a smaller, non-hindered base would lead to the more thermodynamically stable Zaitsev product.

Nucleophilic substitution reactions can also occur. The tertiary carbon atom bonded to a bromine is susceptible to S_N1 reactions due to the formation of a relatively stable tertiary carbocation intermediate. ncert.nic.in The secondary carbon-bromine bond is more likely to undergo S_N2 reactions, though this can be sterically hindered. These pathways allow for the introduction of nucleophiles such as hydroxides, alkoxides, and cyanides. byjus.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent(s) | Major Product(s) | Synthetic Utility |

| Dehydrobromination (E2) | Potassium tert-butoxide (hindered base) | 1-Bromo-2-methylcyclohexene | Precursor for further functionalization |

| Dehydrobromination (E2) | Sodium ethoxide (non-hindered base) | 1-Methylcyclohexene, 3-Methylcyclohexene | Formation of alkenes |

| Debromination | Zinc dust or NaI in acetone (B3395972) | 1-Methylcyclohexene | Clean formation of a double bond |

| Nucleophilic Substitution (S_N1/S_N2) | NaOH(aq) / H₂O | 1-Methylcyclohexane-1,2-diol | Introduction of diol functionality |

| Nucleophilic Substitution (S_N1/S_N2) | NaCN | 2-Bromo-1-methylcyclohexanecarbonitrile | Carbon chain extension |

This table represents potential reactions based on general principles of organic chemistry.

Stereoselective Transformations and Chiral Auxiliary Development

The structure of this compound contains two chiral centers at the C1 and C2 positions. This gives rise to different stereoisomers (e.g., (1R,2R), (1S,2S), (1R,2S), and (1S,2R)). The synthesis of a racemic mixture of (1R,2R)-1,2-dibromo-1-methylcyclohexane has been described, confirming the accessibility of these stereoisomers. chegg.com

The defined stereochemistry of these isomers can be used to control the stereochemical outcome of subsequent reactions. For example, in an E2 elimination reaction, the hydrogen and the leaving bromine atom must adopt an anti-periplanar conformation. Therefore, the stereochemistry of the starting dibromide will directly dictate the geometry of the resulting alkene. Similarly, an S_N2 reaction proceeds with an inversion of stereochemistry at the reacting center.

While not widely documented as a mainstream chiral auxiliary, the inherent chirality of this compound provides a conceptual basis for its potential use in this capacity. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. By using a single enantiomer of this compound, it could theoretically be employed to guide the stereoselective synthesis of other chiral molecules.

Role in the Synthesis of Complex Organic Molecules and Analogues

Vicinal dibromides are valuable intermediates in the synthesis of complex molecules. They serve as stable precursors to alkenes, which can then undergo a wide array of transformations such as epoxidation, dihydroxylation, or ozonolysis. The debromination of this compound using reagents like zinc dust or sodium iodide cleanly yields 1-methylcyclohexene. nih.govnist.gov This alkene is a common structural motif and a key intermediate in the synthesis of various natural products and pharmaceutical agents that contain a substituted cyclohexane (B81311) ring.

Furthermore, the ability to selectively replace the bromine atoms with other functional groups allows for the generation of diverse molecular analogues. By using this building block, chemists can systematically modify the cyclohexane core to explore structure-activity relationships in drug discovery programs or to construct libraries of related compounds for materials science applications.

Development of Novel Reagents and Catalytic Systems Utilizing Brominated Cyclohexanes

Brominated cyclohexanes, including this compound, hold potential for the development of novel reagents. For instance, treatment with strong bases can generate bromo-alkenes, which are versatile partners in cross-coupling reactions like Suzuki, Stille, or Heck couplings, enabling the formation of carbon-carbon bonds.

Although the formation of a stable Grignard reagent from a 1,2-dihalide is challenging due to rapid elimination to form an alkene, related organometallic species can sometimes be generated under specific conditions (e.g., using lithium-halogen exchange at low temperatures). Such reagents would serve as nucleophilic sources of the methyl-cyclohexyl moiety.

In the broader context of catalysis, brominated organic compounds can serve as precursors to ligands for transition metal catalysts. While direct use of this compound in a catalytic cycle is not common, its derivatives could be envisioned as components of larger ligand systems, where the rigid cyclohexane backbone could influence the steric and electronic properties of a metal center, thereby tuning its catalytic activity and selectivity.

Q & A

Q. What are the common synthetic routes for 1,2-Dibromo-1-methyl-cyclohexane, and how do reaction conditions influence yield?

The synthesis typically involves bromination of cyclohexene derivatives. A widely used method is the addition of bromine (Br₂) to 1-methylcyclohexene in a non-polar solvent (e.g., carbon tetrachloride) under controlled temperatures (0–5°C) to minimize side reactions like radical bromination. Elevated temperatures may lead to over-bromination or ring-opening byproducts. Yield optimization requires strict control of stoichiometry (1:1 alkene:Br₂ ratio) and inert atmospheres to prevent oxidation . Purity (~95%) is achievable via fractional distillation, though residual solvents may require further chromatographic purification .

Q. What analytical techniques are recommended for characterizing purity and stereochemistry?

- GC-MS/HPLC : For purity assessment, coupled with retention time comparison against standards .

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes stereoisomers (cis/trans) via coupling constants and chemical shifts. For example, vicinal dibromides exhibit characteristic splitting patterns (e.g., J ~4–6 Hz for trans isomers) .

- X-ray Crystallography : Resolves absolute configuration, particularly for resolving ambiguities in diastereomeric mixtures .

Q. What safety protocols are critical for handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts (LD₅₀ ~200 mg/kg, rat oral) .

- PPE : Nitrile gloves, lab coats, and goggles are mandatory due to skin irritation risks .

- First Aid : Immediate rinsing with water for skin contact; artificial respiration if inhaled .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans) affect reactivity in elimination or substitution reactions?

The trans isomer (diaxial conformation) favors E2 elimination due to anti-periplanar alignment of Br and H, producing 1-methylcyclohexene. In contrast, the cis isomer (diequatorial) undergoes slower elimination but may participate in SN2 reactions with nucleophiles (e.g., KI), yielding 1-iodo derivatives. Kinetic studies using polar aprotic solvents (DMF, DMSO) reveal a 3:1 preference for elimination in trans vs. cis isomers .

Q. How can thermodynamic data (ΔfH°, ΔcH°) inform reaction pathway predictions?

NIST data for 1,2-dibromocyclohexane derivatives (ΔfH°liquid = -160.5 ± 2.5 kJ/mol; ΔcH°liquid = -3629.8 ± 2.5 kJ/mol) suggest exothermic bromination but highlight instability under oxidative conditions. Computational modeling (DFT) correlates these values with bond dissociation energies (C-Br: ~240 kJ/mol), predicting preferential debromination at the 1-position in radical-mediated reactions .

Q. How should researchers resolve contradictions in reported reaction outcomes (e.g., competing substitution/elimination)?

Contradictions often arise from solvent polarity, steric effects, or trace impurities. For example:

- Case Study : Conflicting yields in SN2 reactions may stem from residual water (promoting hydrolysis) or incomplete drying of reagents.

- Method : Replicate experiments under rigorously anhydrous conditions (molecular sieves, Schlenk techniques) and characterize intermediates via in-situ IR .

- Validation : Cross-reference with kinetic isotope effects (KIE) to distinguish mechanisms .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require selective activation of one C-Br bond. Use of bulky ligands (XPhos) or directing groups (e.g., ester substituents) enhances selectivity for the 1-position. Kinetic studies show a 10:1 preference for coupling at the less hindered bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.